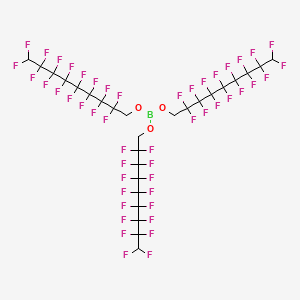
Tris(1H,1H,9H-perfluorononyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(1H,1H,9H-perfluorononyl)borate, or Tris-PFN, is an important organoboron compound used in a variety of scientific and commercial applications. Tris-PFN is a colorless, odorless, non-toxic, and highly stable compound that has found wide use in organic synthesis, analytical chemistry, and biochemistry. Tris-PFN has been used in a variety of applications, from the synthesis of small molecules to the development of novel drugs and therapeutics.
Aplicaciones Científicas De Investigación
Role in Catalysis and Coordination Chemistry
Tris(pentafluorophenyl)borane, a boron Lewis acid, is widely recognized for its role as an activator in homogeneous Ziegler-Natta chemistry. This compound has catalytic versatility, being used in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. It can induce tautomerizations and stabilize less favored tautomeric forms, facilitating unusual reactions and stabilizing uncommon coordination geometries of carbon. Its growing applications in organic and organometallic chemistry highlight its potential beyond its established role in olefin polymerization catalysis (Erker, 2005).
Utility in Organometallic Chemistry
Tris(2,4,6-triisopropylphenyl)stannylium tetrakis(pentafluorophenyl)borate exemplifies the unique utility of borate compounds in stabilizing rare coordination structures. Its X-ray structure confirms a free, tricoordinate tin cation with no coordination between the cation and solvent or anion, indicating the potential for these compounds in stabilizing unique organometallic structures (Lambert et al., 2003).
Ligand Development and Silver Adduct Stabilization
Fluorinated tris(pyrazolyl)borate ligands have enabled the isolation of thermally stable silver adducts with labile donors, highlighting their role in stabilizing silver complexes bearing labile donors. These ligands, with weakly donating nitrogen sites and less reducing B-H groups, have been instrumental in the synthesis of compounds with unsupported Ag(I)-Ge(II) and Ag(I)-Sn(II) bonds, as well as the development of silver-tris(pyrazolyl) borates with higher solution stability and potential in catalysis and antimicrobial applications (Dias & Fianchini, 2007).
In Polymer Chemistry
Tris(pentafluorophenyl)borane has been employed as a Lewis acid catalyst to significantly lower the ring-opening polymerization temperature of 1,3-benzoxazines. Its utilization not only speeds up the curing process but also improves the thermal properties of the resulting polybenzoxazines, showcasing its influence in the field of polymer chemistry and materials science (Arslan et al., 2018).
Synthesis of Organometallic Complexes
Fluorinated tris(pyrazolyl)borate [HB(3,5-(CF3)2Pz)3]− is a notable ligand for stabilizing rare organometallic complexes of coinage metals. Its role in enabling the isolation of Cu(I), Ag(I), and Au(I) complexes as crystalline solids demonstrates its importance in synthesizing and stabilizing organometallic complexes with significant potential in catalysis and material science (Dias, 2010).
Advances in Borylation Chemistry
Tris(pentafluorophenyl)borane's high Lewis acidity and steric bulk have made it a versatile reagent in various chemical reactions, including borylation, hydrogenation, and hydrosilylation. Its role in frustrated Lewis pair (FLP) chemistry and Lewis acid catalysis signifies its importance in modern chemistry. Additionally, advancements in novel borane and borocation usage are expanding the range of reactions and compounds attainable, furthering the applications of such boron-based compounds in chemical synthesis (Lawson & Melen, 2017).
Propiedades
IUPAC Name |
tris(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl) borate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H9BF48O3/c29-4(30)10(41,42)16(53,54)22(65,66)25(71,72)19(59,60)13(47,48)7(35,36)1-77-28(78-2-8(37,38)14(49,50)20(61,62)26(73,74)23(67,68)17(55,56)11(43,44)5(31)32)79-3-9(39,40)15(51,52)21(63,64)27(75,76)24(69,70)18(57,58)12(45,46)6(33)34/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGAFGTUBPUCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H9BF48O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1814-40-0 |
Source


|
| Record name | Tris(1H,1H,9H-perfluorononyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

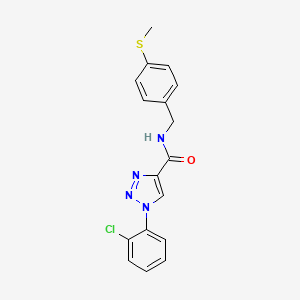
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2563179.png)

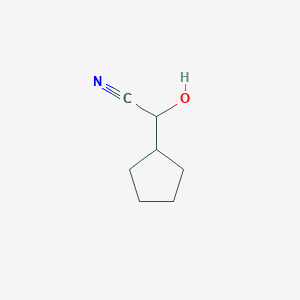
![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)
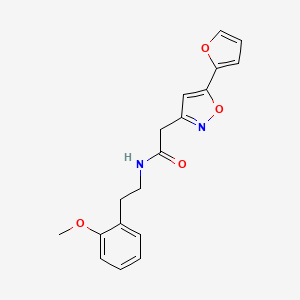
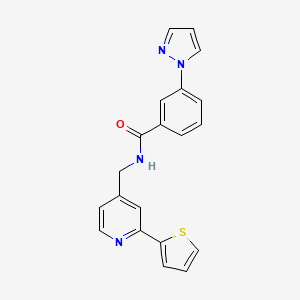
![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)
![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)
![7-[(E)-but-2-enyl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2563193.png)
![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)
